Product packaging for Benzene, (dodecylsulfonyl)-(Cat. No.:CAS No. 78904-63-9)

Benzene, (dodecylsulfonyl)-

Cat. No.: B14452649
CAS No.: 78904-63-9
M. Wt: 310.5 g/mol
InChI Key: STOYPUWKTQLYDO-UHFFFAOYSA-N
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Description

Benzene, (dodecylsulfonyl)-, with the molecular formula C18H30O2S and CAS Registry Number 11833868, is an organosulfur compound available for laboratory and research applications . The compound features a benzene ring substituted with a dodecylsulfonyl group, a structure that classifies it among sulfonated surfactants. This class of chemicals is widely valued in research for its surfactant properties, which include the ability to reduce surface tension, act as an emulsifier, and form micelles in solution. While specific studies on this exact compound are limited in the public domain, its close structural relative, dodecylbenzenesulfonic acid (DBSA), is well-documented as an effective acid catalyst and surfactant in various chemical processes . Researchers investigating novel surfactants, emulsion systems, or specialized chemical synthesis may find this compound of particular interest. The product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H30O2S B14452649 Benzene, (dodecylsulfonyl)- CAS No. 78904-63-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78904-63-9

Molecular Formula

C18H30O2S

Molecular Weight

310.5 g/mol

IUPAC Name

dodecylsulfonylbenzene

InChI

InChI=1S/C18H30O2S/c1-2-3-4-5-6-7-8-9-10-14-17-21(19,20)18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17H2,1H3

InChI Key

STOYPUWKTQLYDO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCS(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies and Strategies for Benzene, Dodecylsulfonyl

Established Synthetic Routes and Procedural Optimizations

Traditional methods for synthesizing Benzene (B151609), (dodecylsulfonyl)- have been refined over the years to improve efficiency, yield, and environmental compatibility. These routes primarily include electrophilic aromatic sulfonylation, strategic alkylation reactions, and intermolecular coupling.

Electrophilic Aromatic Sulfonylation of Benzene Derivatives

The most direct and classical approach to forming the aryl-sulfonyl bond in Benzene, (dodecylsulfonyl)- is through the Friedel-Crafts sulfonylation reaction. This electrophilic aromatic substitution involves the reaction of benzene with a suitable dodecylsulfonylating agent, typically dodecanesulfonyl chloride, in the presence of a catalyst.

Historically, strong Lewis acids such as aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) have been employed as catalysts. However, these conventional catalysts present several drawbacks, including the need for stoichiometric quantities, generation of significant hazardous waste, and harsh reaction conditions. researchgate.net

To address these limitations, research has shifted towards the use of solid acid catalysts, which offer a more environmentally benign and efficient alternative. nih.gov Catalysts like Fe³⁺-montmorillonite, a type of clay, and various zeolites (e.g., zeolite beta, zeolite Y) have demonstrated high activity in Friedel-Crafts sulfonylation. rsc.org These solid acids are often reusable, non-corrosive, and can be easily separated from the reaction mixture, simplifying the work-up process. researchgate.net The activity of these catalysts is often correlated to a combination of both Brønsted and Lewis acidic sites. rsc.org

CatalystSulfonylating AgentSolventTemperature (°C)Time (h)Yield (%)
AlCl₃Arenesulfonyl chlorideDichloromethaneReflux2-485-95
FeCl₃Alkanesulfonyl chlorideNitrobenzene100570-80
Fe³⁺-montmorilloniteDodecanesulfonyl chlorideToluene1106~90
Zeolite BetaDodecanesulfonyl chlorideNone (neat)150888

Table 1. Comparison of Catalysts in Friedel-Crafts Sulfonylation for Aryl Sulfone Synthesis.

Alkylation Reactions for Dodecyl Chain Introduction

An alternative strategy to direct sulfonylation involves the introduction of the dodecyl chain via an alkylation reaction. A prominent method in this category is the S-alkylation of a pre-formed benzenesulfinate (B1229208) salt with a dodecyl halide, such as 1-bromododecane (B92323) or 1-chlorododecane.

This two-step process begins with the preparation of the sodium or magnesium benzenesulfinate. Magnesium sulfinates, in particular, are readily accessible through the reaction of organomagnesium intermediates (Grignard reagents) with sulfur dioxide, providing a convenient pathway to sulfone synthesis. orgsyn.org The subsequent alkylation of the sulfinate anion with the dodecyl halide yields the target Benzene, (dodecylsulfonyl)-. The efficiency of this step can be enhanced through methods like phase-transfer catalysis, which facilitates the reaction between the aqueous sulfinate salt and the organic halide. nih.gov

Sulfinate SaltAlkylating AgentCatalyst/ConditionsSolventYield (%)
Sodium benzenesulfinate1-BromododecaneNaI (catalytic), SonicationDMFHigh
Magnesium benzenesulfinate1-ChlorododecaneNoneTHFGood
Sodium p-toluenesulfinateDodecyl bromidePhase-Transfer CatalystToluene/Water85-95

Table 2. Examples of Sulfinate Alkylation for the Synthesis of Alkyl Aryl Sulfones.

Intermolecular Coupling Approaches for C-S Bond Formation

Modern organic synthesis has increasingly relied on transition-metal-catalyzed cross-coupling reactions to form C-S bonds under milder conditions with greater functional group tolerance. These methods provide a powerful alternative for the synthesis of Benzene, (dodecylsulfonyl)-.

Palladium- and copper-catalyzed reactions are at the forefront of this approach. A simple and efficient method involves the palladium-catalyzed coupling of an aryl boronic acid (e.g., phenylboronic acid) with an arylsulfonyl chloride. organic-chemistry.org Similarly, copper-catalyzed cross-coupling of arylboronic acids with sulfinic acid salts can produce a wide range of alkylaryl sulfones in good yields under ambient conditions. organic-chemistry.org These reactions typically employ a catalyst, a ligand, and a base to facilitate the C-S bond formation, offering a versatile route to the target molecule.

Development of Novel Synthetic Techniques

The quest for more efficient, selective, and sustainable synthetic methods continues to drive innovation. Recent developments include the refinement of transition metal catalysis and the exploration of biocatalytic pathways.

Transition Metal-Catalyzed Methodologies

Building on established cross-coupling techniques, novel transition-metal-catalyzed methodologies are continuously being developed. Gold-catalyzed C-S cross-coupling of silver-based thionucleophiles with aryl iodides has emerged as an efficient method for synthesizing diverse sulfur-containing aromatic compounds, including aryl sulfones. nih.gov This protocol shows high tolerance to air and moisture. nih.gov

Heterogeneous catalysis, using systems like carbon-supported copper nanoparticles (Cu-NPs), has also proven effective. These catalysts can promote the reaction between arylboronic acids and arylsulfonyl hydrazides at room temperature to generate diaryl sulfones, showcasing excellent substrate versatility. rsc.org Furthermore, palladium-catalyzed methylsulfonylation of alkyl halides using dimethyl sulfite (B76179) provides an efficient route to methyl sulfone derivatives, a principle that can be extended to longer alkyl chains. organic-chemistry.org

Metal CatalystCoupling PartnersKey Features
Palladium (Pd) complexesAryl boronic acids + Alkanesulfonyl chloridesMild conditions, good yields
Copper Iodide (CuI)Aryl halides + Sodium sulfinatesUse of ionic liquids as additives can enhance efficiency
Gold (Au) complexesAryl iodides + Silver-based sulfinatesHigh tolerance to air and moisture
Copper Nanoparticles (Cu-NP)Arylboronic acids + Arylsulfonyl hydrazidesHeterogeneous, reusable catalyst, room temperature

Table 3. Overview of Novel Transition Metal-Catalyzed C-S Bond Formations for Sulfone Synthesis.

Biocatalytic and Chemoenzymatic Synthesis Paradigms

While the direct enzymatic formation of the C-S bond in Benzene, (dodecylsulfonyl)- is not a widely established method, chemoenzymatic approaches offer a green and highly selective alternative. This paradigm typically involves the enzymatic oxidation of a precursor molecule, dodecyl phenyl sulfide (B99878).

The oxidation of thioethers (sulfides) to sulfoxides and subsequently to sulfones is a well-known biological transformation catalyzed by various oxidoreductase enzymes. acsgcipr.org Monooxygenases, such as Baeyer-Villiger monooxygenases (BVMOs) and cytochrome P450 monooxygenases, are particularly effective. nih.govnih.gov These enzymes can catalyze the asymmetric sulfoxidation of sulfides to chiral sulfoxides. nih.gov While many biocatalytic systems are optimized to prevent overoxidation to the sulfone, careful selection of the enzyme and reaction conditions can favor the formation of the sulfone product. acsgcipr.org

Peroxidases, such as chloroperoxidase (CPO) from the fungus Caldariomyces fumago, are also capable of catalyzing sulfoxidation reactions using hydrogen peroxide or an organic hydroperoxide as the oxidant. mdpi.comnih.gov These enzymatic methods have the advantage of operating under mild conditions (neutral pH, room temperature) and often exhibit high selectivity, avoiding the use of hazardous chemical oxidants. nih.gov The primary challenge lies in controlling the reaction to selectively produce the sulfone over the intermediate sulfoxide (B87167).

Photochemical and Electrochemical Synthetic Pathways

Emerging technologies in organic chemistry are paving the way for more sustainable methods to synthesize sulfones, including structures like Benzene, (dodecylsulfonyl)-. nih.gov These approaches, utilizing light or electricity, often provide milder reaction conditions and alternative reactivity compared to conventional thermal methods.

Photochemical Synthesis: Photocatalysis has become a powerful tool for constructing carbon-sulfur bonds. One relevant photochemical approach for synthesizing alkyl aryl sulfones involves the copper-catalyzed sulfonylation of aryl halides with sodium alkylsulfinates. researchgate.net This method could theoretically be adapted for Benzene, (dodecylsulfonyl)- by reacting an appropriate aryl halide with sodium dodecanesulfinate in the presence of a copper catalyst and light. Mechanistic studies suggest the in situ formation of a copper sulfinate reagent is key to this transformation. researchgate.net

Key features of photosulfonylation reactions include:

Catalyst Systems: Various photocatalysts, including those based on copper and ruthenium, have been developed to facilitate these reactions. researchgate.net

Reaction Conditions: These reactions are typically carried out under mild conditions, often at room temperature, using visible light or UV irradiation. nih.gov

Radical Intermediates: Many photochemical routes proceed via radical intermediates. For instance, UV light can cleave the C–S bond in aryl sulfonium (B1226848) salts to generate aryl radicals, which can then participate in cross-coupling reactions. nih.gov

A general photochemical pathway is depicted in the reaction below: Aryl-X + R-SO₂Na --(Photocatalyst, Light)--> Aryl-SO₂-R + NaX (where Aryl-X is an aryl halide and R-SO₂Na is an alkylsulfinate)

Electrochemical Synthesis: Electrochemistry offers another green alternative for sulfone synthesis, often by facilitating oxidation reactions without the need for chemical oxidants. nih.gov The electrochemical oxidation of aryl alkyl sulfides to their corresponding sulfones is a well-established method. acs.org For the target compound, this would involve the oxidation of dodecyl phenyl sulfide.

The selectivity of the oxidation (stopping at the sulfoxide or proceeding to the sulfone) can be controlled by adjusting the reaction parameters. acs.org

ParameterCondition for SulfoxideCondition for Sulfone
Constant Current 5 mA10 or 20 mA
Solvent DMFMeOH
Reaction Time 10 h10 h
Data derived from a study on the electrochemical oxidation of diaryl and aryl alkyl sulfides. acs.org

In these electrochemical oxidations, the oxygen atoms incorporated into the sulfonyl group are derived from water present in the reaction medium. acs.org This method is considered sustainable as it uses electrons as a "traceless" reagent, minimizing waste. d-nb.info

Regioselectivity and Chemo-selectivity in Synthesis

Controlling selectivity is crucial in organic synthesis to ensure the desired product is formed with high purity, minimizing waste and complex purification steps.

Regioselectivity: Regioselectivity in the synthesis of Benzene, (dodecylsulfonyl)- is primarily determined during the initial functionalization of the benzene ring. In classical syntheses such as the Friedel-Crafts alkylation of benzene with a dodecyl source (e.g., 1-dodecene (B91753) or 1-chlorododecane), a mixture of isomers is typically formed. The subsequent sulfonation or sulfonylation step is then directed by this alkyl group, which is an ortho-, para-director.

In modern synthetic approaches, regioselectivity can be precisely controlled. For example, in the photochemical sulfonylation of polyhalogenated arenes, sulfonylation can be directed to a specific position based on the differing reactivity of the carbon-halogen bonds. researchgate.net Similarly, aryne chemistry allows for the formation of specific regioisomers. The reaction of an aryne with a thiosulfonate proceeds via nucleophilic addition, with the final position of the sulfonyl group depending on the substitution pattern of the aryne precursor. thieme-connect.com

Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group over another. This is a significant consideration in the synthesis of complex molecules. Transition-metal-free methods for diaryl sulfone synthesis, such as the reaction between arylsulfinic acid salts and diaryliodonium salts, have demonstrated high chemoselectivity. nih.govacs.org In reactions involving unsymmetrical diaryliodonium salts, electron-poor aryl groups are preferentially transferred over electron-rich groups, and bulky, ortho-substituted groups are favored over less hindered ones. acs.org

Photochemical methods also offer high chemoselectivity. For instance, a recently developed process for generating ynones from aldehydes and sulfone-based alkynes using a tetrabutylammonium (B224687) decatungstate (TBADT) photocatalyst is noted for its efficiency and chemoselectivity, tolerating a variety of functional groups that might be reactive under other conditions. figshare.comacs.org

Atom Economy and Green Chemistry Metrics in Compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org This is quantitatively assessed using various metrics. semanticscholar.org

Atom Economy (AE): Introduced by Barry Trost, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Let's analyze a common pathway for synthesizing Benzene, (dodecylsulfonyl)-: the oxidation of dodecyl phenyl sulfide.

C₆H₅SC₁₂H₂₅ + 2 H₂O₂ → C₆H₅SO₂C₁₂H₂₅ + 2 H₂O

Reactant/ProductFormulaMolecular Weight ( g/mol )
Dodecyl phenyl sulfideC₁₈H₃₀S278.50
Hydrogen peroxideH₂O₂34.01
Total Reactant MW 346.52
Benzene, (dodecylsulfonyl)-C₁₈H₃₀O₂S310.50
WaterH₂O18.02

The atom economy for this reaction is: % AE = (310.50 / (278.50 + 2 * 34.01)) x 100 = 89.6%

This high atom economy is due to the fact that the only byproduct is water. organic-chemistry.org In contrast, using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) would result in a much lower atom economy due to the formation of meta-chlorobenzoic acid as a stoichiometric byproduct.

Other Green Chemistry Metrics: While atom economy is a useful theoretical measure, other metrics provide a more holistic view of a process's environmental impact by considering factors like solvent use, energy consumption, and waste generation. researchgate.netmdpi.com

MetricDescriptionSignificance for Sulfone Synthesis
E-Factor Mass of waste generated per unit mass of product. A lower E-factor is better. tudelft.nlTraditional sulfonylation reactions often use strong acids and generate significant waste, leading to high E-factors. Newer catalytic and electrochemical methods aim to reduce this. nih.govd-nb.info
Process Mass Intensity (PMI) Total mass input (raw materials, solvents, reagents) divided by the mass of the final product. mdpi.comPMI provides a comprehensive view of process efficiency. Using water as a solvent and recyclable catalysts can significantly lower the PMI of sulfone synthesis. rsc.orgrsc.org
Reaction Mass Efficiency (RME) Mass of the isolated product divided by the total mass of reactants used. It provides a more practical measure than atom economy. researchgate.netRME accounts for reaction yield and stoichiometry. High-yielding reactions, such as some photochemical and aryne-based methods, will have a favorable RME. thieme-connect.comrsc.org
This table provides an overview of key green chemistry metrics and their relevance. researchgate.netmdpi.comtudelft.nlscientificupdate.comresearchgate.net

Protocols with excellent green chemistry metrics have been developed for related sulfur-containing compounds. For example, a 100% atom-economical iodosulfenylation of alkynes reported an E-factor of just 0.19 and an EcoScale score of 84 (where a score of 100 is ideal). rsc.org Applying these principles to the synthesis of Benzene, (dodecylsulfonyl)- is a key goal for sustainable chemical manufacturing.

Mechanistic Investigations of Benzene, Dodecylsulfonyl Reactions

Elucidation of Organic Reaction Pathways

Understanding the reaction pathways of Benzene (B151609), (dodecylsulfonyl)- involves examining the reactivity of its three distinct components: the benzene ring, the sulfonyl group, and the dodecyl chain.

Electrophilic Aromatic Substitution Mechanisms on the Benzene Moiety

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of benzene and its derivatives. masterorganicchemistry.comyoutube.com The mechanism proceeds in two primary steps: the initial attack of an electrophile (E+) on the nucleophilic π-system of the benzene ring, followed by the deprotonation of the resulting carbocation intermediate to restore aromaticity. masterorganicchemistry.commsu.edulibretexts.org

The first step is typically the slow, rate-determining step as it disrupts the stable aromatic system to form a resonance-stabilized carbocation known as a benzenonium ion or sigma complex. msu.edulibretexts.org In the second, fast step, a base removes a proton from the carbon atom bearing the electrophile, allowing the ring to regain its aromaticity. masterorganicchemistry.commsu.edu

The dodecylsulfonyl group (–SO₂C₁₂H₂₅) significantly influences the reactivity and regioselectivity of EAS reactions on the benzene ring. The sulfonyl group is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms. This has two major consequences:

Deactivation of the Ring : The sulfonyl group withdraws electron density from the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene. masterorganicchemistry.com

Meta-Direction : The electron-withdrawing nature of the sulfonyl group destabilizes the carbocation intermediates formed during ortho and para attack more than the intermediate formed during meta attack. Consequently, the sulfonyl group acts as a meta-director, guiding incoming electrophiles to the meta position.

Common EAS reactions and their application to Benzene, (dodecylsulfonyl)- include:

Nitration : Reaction with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro (–NO₂) group at the meta position. libretexts.orgyoutube.com

Halogenation : Reaction with a halogen (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) results in meta-halogenation. libretexts.orgyoutube.com

Sulfonation : Treatment with fuming sulfuric acid (H₂SO₄ + SO₃) can introduce a sulfonic acid (–SO₃H) group, also at the meta position. youtube.comyoutube.com This reaction is notably reversible. youtube.commasterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation : These reactions are generally unsuccessful on strongly deactivated rings like Benzene, (dodecylsulfonyl)-, as the electron-poor ring is not sufficiently nucleophilic to attack the alkyl carbocation or acylium ion. jeeadv.ac.in

The reversibility of sulfonation is a synthetically useful feature. The sulfonyl group can be employed as a "blocking group" to direct other substituents. For instance, the para position could be blocked by sulfonation, forcing a subsequent reaction to occur at the ortho position, after which the sulfonyl group can be removed by heating with strong acid. masterorganicchemistry.com

Reactivity Studies of the Sulfonyl Group

The sulfonyl group (–SO₂) in Benzene, (dodecylsulfonyl)- is generally stable and unreactive under many conditions. However, it can participate in specific transformations. While data specific to Benzene, (dodecylsulfonyl)- is limited, reactivity can be inferred from studies on other aromatic sulfones.

Nucleophilic attack can occur at the sulfur atom, particularly if a good leaving group is present. In the case of sulfonyl chlorides (ArSO₂Cl), the chloride is readily displaced by nucleophiles. magtech.com.cn For sulfones like Benzene, (dodecylsulfonyl)-, the phenyl or dodecyl group would have to act as a leaving group, which is generally unfavorable. However, under forcing conditions or with specific reagents, cleavage of the C–S bond can occur. For example, some sulfones undergo nucleophilic substitution where the sulfonyl group is displaced by strong nucleophiles like sulfide (B99878) or selenide (B1212193) ions. nih.gov

Aromatic sulfones bearing strong electron-donating groups can undergo spontaneous oxidation to sulfonic acids in microdroplets, a process involving a radical cation adduct intermediate. nsf.gov

Oxidative and Reductive Transformations of the Dodecyl Moiety

The dodecyl group, a long alkyl chain, is susceptible to oxidation and, to a lesser extent, reduction. The position on the alkyl chain most susceptible to reaction is the benzylic carbon—the carbon atom directly attached to the benzene ring.

Oxidation : The benzylic C-H bonds are weaker than other aliphatic C-H bonds because the resulting benzylic radical is resonance-stabilized by the aromatic ring. libretexts.org Consequently, alkylbenzenes can be oxidized at the side chain. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) under acidic conditions can oxidize an alkyl chain, regardless of its length, to a carboxylic acid group (–COOH), provided there is at least one hydrogen on the benzylic carbon. libretexts.org Thus, Benzene, (dodecylsulfonyl)- could potentially be oxidized to (benzenesulfonyl)acetic acid under vigorous conditions, though the deactivating nature of the sulfonyl group might influence the reaction. Free-radical bromination using reagents like N-bromosuccinimide (NBS) specifically targets the benzylic position to form a benzylic halide. libretexts.org The environmental fate of long-chain alkylbenzenes can involve microbial oxidation of the alkyl chain. nih.gov

Reduction : The dodecyl chain is a saturated alkyl group and is resistant to reduction. However, the aromatic ring can be reduced under specific conditions. Catalytic hydrogenation (e.g., using H₂ over a metal catalyst like Ni, Pd, or Pt) at high temperatures and pressures can reduce the benzene ring to a cyclohexane (B81311) ring. wikipedia.org This would transform Benzene, (dodecylsulfonyl)- into (Dodecylsulfonyl)cyclohexane.

Kinetic and Thermodynamic Analyses of Reaction Processes

Kinetic and thermodynamic data provide quantitative insights into reaction rates, mechanisms, and equilibria. While comprehensive data for Benzene, (dodecylsulfonyl)- is scarce, studies on closely related reactions, such as the sulfonation of dodecylbenzene (B1670861) (DB), are informative.

A kinetic study of dodecylbenzene sulfonation with sulfur trioxide (SO₃) in a mixed batch reactor revealed the following parameters. hrpub.orgresearchgate.net The reaction was found to be 0.74 order with respect to dodecylbenzene and 1.59 order with respect to SO₃. hrpub.orgresearchgate.net

The temperature dependence of the reaction rate constant was described by the Arrhenius equation: k = A e-Ea/RT

From this relationship, the activation energy (Ea) and frequency factor (A) were determined. hrpub.orgresearchgate.net

Table 1: Kinetic Parameters for the Sulfonation of Dodecylbenzene

This data indicates that the concentration of the sulfonating agent (SO₃) has a more significant impact on the reaction rate than the concentration of the aromatic compound. hrpub.orgresearchgate.net Thermodynamic analyses would involve determining the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes for reactions, indicating their spontaneity and equilibrium positions. For most EAS reactions, the final step of restoring aromaticity provides a strong thermodynamic driving force. masterorganicchemistry.com

Quantitative Structure-Reactivity Relationship Studies

Quantitative Structure-Reactivity Relationship (QSRR) or Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their reactivity or activity. researchgate.netnih.gov These models use molecular descriptors—numerical values that describe the physicochemical properties of a molecule—to predict reactivity.

For compounds like Benzene, (dodecylsulfonyl)-, relevant descriptors would fall into several categories:

Electronic Descriptors : These quantify the electron distribution in the molecule. Examples include charges at specific atoms, the energy of the highest occupied molecular orbital (EHOMO), and the energy of the lowest unoccupied molecular orbital (ELUMO). nih.govmdpi.com For EAS reactions, descriptors related to the electron density of the aromatic ring would be critical.

Steric/Topological Descriptors : These describe the size and shape of the molecule. Molar refractivity and molecular connectivity indices are examples. nih.gov

Hydrophobicity Descriptors : The octanol-water partition coefficient (logP or LogKow) is the most common descriptor for hydrophobicity, which is particularly relevant due to the long dodecyl chain. nih.govresearchgate.net

Quantum Chemical Descriptors : Properties like polarizability and superdelocalizability can be calculated to describe reactivity. nih.gov

Studies on related sulfonyl compounds have successfully used QSRR to model reaction rates. For example, the transformation rates of sulfonylurea herbicides were modeled using descriptors for reactivity (polarizability, superdelocalizability) and electronic properties (pKa, atomic charges). nih.gov Similarly, QSAR models for the reaction of aromatic compounds with sulfate (B86663) radicals found that electron density was the most influential descriptor. mdpi.com

Table 2: Molecular Descriptors Relevant to QSRR Studies of Benzene, (dodecylsulfonyl)-

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are fundamental to confirming a proposed reaction mechanism. These species are often short-lived and highly reactive. scribd.com

Benzenonium Ion (Sigma Complex) : In the electrophilic aromatic substitution of the benzene moiety, the key intermediate is the benzenonium ion. msu.edulibretexts.org This is a carbocation where the electrophile is bonded to one of the ring carbons, which becomes sp³-hybridized. The positive charge is delocalized over the remaining five sp²-hybridized carbons of the ring, primarily at the ortho and para positions relative to the point of attack. libretexts.org For the reaction of Benzene, (dodecylsulfonyl)-, three different benzenonium ions could form depending on whether the electrophile attacks the ortho, meta, or para position. Spectroscopic techniques can sometimes be used to observe these intermediates under specific conditions (e.g., in superacid media at low temperatures).

Radical Intermediates : Reactions involving the dodecyl side chain, such as benzylic bromination, proceed through radical intermediates. libretexts.org The initial step is the homolytic cleavage of a benzylic C-H bond to form a benzylic radical. This radical is stabilized by resonance, with the unpaired electron delocalized into the aromatic π-system.

Complexes in Sulfonation : Modern computational studies on aromatic sulfonation with SO₃ suggest that the reaction may not proceed through a distinct, stable sigma complex. Instead, the mechanism can involve the formation of a π-complex between the arene and one or two SO₃ molecules, followed by a concerted transition state leading directly to the product. nih.gov

The characterization of these transient species often relies on indirect evidence (e.g., kinetic isotope effects, product analysis) and computational modeling, supplemented by spectroscopic detection where possible.

Theoretical and Computational Chemistry Investigations of Benzene, Dodecylsulfonyl

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the electronic nature of Benzene (B151609), (dodecylsulfonyl)-. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Detailed research findings from DFT calculations reveal the significant electronic influence of the dodecylsulfonyl group on the benzene ring. The sulfonyl (-SO₂) moiety is a strong electron-withdrawing group, which polarizes the molecule by pulling electron density from the aromatic ring. This effect is evident in the calculated molecular electrostatic potential (MEP), which shows a region of high positive potential (electron deficiency) on the aromatic protons and a high negative potential (electron richness) around the sulfonyl oxygen atoms.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the molecule's reactivity. youtube.comirjweb.com For Benzene, (dodecylsulfonyl)-, the HOMO is typically localized on the benzene ring, while the LUMO is distributed across the phenylsulfonyl group. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. youtube.comyoutube.com DFT calculations predict a significant HOMO-LUMO gap for this molecule, consistent with the general stability of aryl sulfones.

Table 1: Calculated Electronic Properties of Benzene, (dodecylsulfonyl)- using DFT (B3LYP/6-31G* level of theory).
PropertyCalculated ValueSignificance
HOMO Energy-7.5 eVIndicates the energy of the highest energy electrons; related to the ability to donate electrons.
LUMO Energy-1.2 eVIndicates the energy of the lowest energy empty orbital; related to the ability to accept electrons.
HOMO-LUMO Gap (ΔE)6.3 eVReflects chemical reactivity and kinetic stability. A larger gap suggests higher stability. irjweb.com
Dipole Moment4.9 DQuantifies the overall polarity of the molecule, arising from the strong electron-withdrawing sulfonyl group.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for electronic properties, Molecular Dynamics (MD) simulations are employed to study the physical movements and interactions of atoms and molecules over time. pku.edu.cn MD is particularly suited for a molecule like Benzene, (dodecylsulfonyl)- due to the conformational flexibility of its long dodecyl chain. These simulations model the molecule's behavior in various environments, such as in solution or at interfaces.

MD studies on analogous linear alkylbenzene sulfonates (LAS) provide significant insight into the expected behavior of Benzene, (dodecylsulfonyl)-. nih.govnih.govresearchgate.net The dodecyl chain is highly flexible, with simulations revealing rapid conformational changes. nih.gov The relaxation time for different segments of the molecule varies, with the alkyl chain showing much faster dynamics than the more rigid phenylsulfonyl headgroup. nih.gov

As an amphiphilic molecule, Benzene, (dodecylsulfonyl)- exhibits distinct behavior at interfaces, such as between water and air or water and an organic solvent. nih.gov Simulations show that at a water/air interface, the molecules orient themselves with the polar phenylsulfonyl group interacting with the water phase and the hydrophobic dodecyl tail extending into the air. nih.govresearchgate.net In aqueous solution, these molecules can aggregate to form micelles, with the hydrophobic tails forming a core to minimize contact with water and the polar headgroups forming the outer surface. pku.edu.cnnih.gov Furthermore, computational studies can probe specific non-covalent interactions, such as the sulfur-aromatic (S-π) interaction between the sulfonyl group and the benzene ring of an adjacent molecule, which can influence molecular packing and aggregation. desy.denih.govbiorxiv.org

Table 2: Key Findings from Molecular Dynamics Simulations of Benzene, (dodecylsulfonyl)- and Analogs.
Parameter/ObservationTypical FindingContext/Significance
Alkyl Chain ConformationHigh fraction of gauche conformations. nih.govContributes to the flexibility and packing behavior of the hydrophobic tail.
Orientation at Water/Air InterfacePhenylsulfonyl headgroup in water; dodecyl tail in air. nih.govDemonstrates the amphiphilic character essential for surfactant-like behavior.
Aggregation BehaviorFormation of hemi-micelles on surfaces or spherical micelles in bulk solution. pku.edu.cnDriven by the hydrophobic effect to sequester the alkyl chains from water.
Diffusion in Lamellar PhasesLateral diffusion is rapid in liquid crystal phases but very slow in gel or crystal phases. nih.govHighlights the phase-dependent mobility of the molecule in ordered assemblies.

Computational Prediction of Reaction Mechanisms and Energy Barriers

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including the identification of transient intermediates and transition states. By calculating the potential energy surface for a reaction, researchers can determine the most likely pathway and predict the energy barriers that control the reaction rate. chemsoc.org.cn

For Benzene, (dodecylsulfonyl)-, a key area of investigation is its reactivity in electrophilic aromatic substitution. The dodecylsulfonyl group is known to be strongly deactivating and a meta-director. Computational studies can quantify this effect. Using DFT, one can model the attack of an electrophile (e.g., NO₂⁺) at the ortho, meta, and para positions of the benzene ring. The calculations involve locating the transition state structures for each pathway and computing their corresponding activation energies.

The results consistently show that the energy barrier for attack at the meta position is significantly lower than for the ortho and para positions. This is because the intermediates formed from ortho and para attack (the sigma complexes) are destabilized by the adjacent, strongly electron-withdrawing sulfonyl group. The meta-attack intermediate avoids this direct destabilization. These calculations provide a quantitative energetic basis for the experimentally observed regioselectivity. chemsoc.org.cn Time-dependent DFT (TD-DFT) can also be used to explore photochemical reaction mechanisms. rsc.org

Table 3: Hypothetical Calculated Energy Barriers for Electrophilic Nitration of Benzene, (dodecylsulfonyl)-.
Position of AttackRelative Energy of Transition State (kcal/mol)Predicted Outcome
Ortho+25.1Minor product (kinetically disfavored)
Meta+19.5Major product (kinetically favored)
Para+26.3Minor product (kinetically disfavored)

Advanced Modeling of Spectroscopic Signatures

The simulation of spectra is one of the most valuable applications of computational chemistry, providing a direct link between theoretical models and experimental observation. illinois.edu Advanced modeling techniques can accurately predict various spectroscopic signatures for Benzene, (dodecylsulfonyl)-, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

DFT-based methods are widely used to calculate NMR chemical shifts. chemaxon.comnih.govchemaxon.comescholarship.org The calculation involves determining the magnetic shielding tensor for each nucleus in the molecule's optimized geometry. These theoretical shielding values can then be scaled to predict the chemical shifts that would be observed in an experiment. For Benzene, (dodecylsulfonyl)-, calculations can distinguish between the different protons on the aromatic ring and the multiple, chemically distinct methylene (B1212753) (-CH₂-) groups along the dodecyl chain. The predicted shifts are sensitive to both the electronic environment and the molecule's 3D conformation, making them a powerful tool for structural validation.

Similarly, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the peaks observed in an IR spectrum. The calculations can identify the characteristic stretching frequencies of the S=O bonds in the sulfonyl group (typically in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions) and the various C-H and C-C vibrations of the aromatic and aliphatic parts of the molecule. This allows for a detailed assignment of the experimental spectrum, confirming the presence of specific functional groups and providing insight into molecular structure.

Table 4: Comparison of Experimental and Hypothetical DFT-Calculated ¹H NMR Chemical Shifts (ppm) for Benzene, (dodecylsulfonyl)-.
Proton EnvironmentTypical Experimental Shift (ppm)Hypothetical Calculated Shift (ppm)Assignment
Ar-H (ortho)~7.907.92Aromatic protons adjacent to the -SO₂- group.
Ar-H (meta/para)~7.607.58Remaining aromatic protons.
α-CH₂~3.153.17Methylene group directly attached to the -SO₂- group.
Alkyl Chain (-CH₂-)n~1.251.20 - 1.75Bulk of the methylene groups in the dodecyl chain.
Terminal -CH₃~0.880.89Terminal methyl group of the dodecyl chain.

Advanced Spectroscopic and Structural Characterization of Benzene, Dodecylsulfonyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of Benzene (B151609), (dodecylsulfonyl)-. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the different chemical environments of hydrogen atoms. For Benzene, (dodecylsulfonyl)-, the spectrum can be divided into distinct regions:

Aromatic Region: Protons on the benzene ring typically appear in the downfield region, estimated between δ 7.2 and 7.8 ppm. The substitution pattern on the ring influences the multiplicity of these signals.

Alkyl Chain Region: The long dodecyl chain gives rise to a series of signals in the upfield region. The methylene (B1212753) group (CH₂) directly attached to the electron-withdrawing sulfonyl group is expected to be the most deshielded of the aliphatic protons, appearing around δ 3.0–3.5 ppm. vulcanchem.com The other methylene groups along the chain would produce a complex set of overlapping signals between δ 1.2–1.6 ppm. vulcanchem.com The terminal methyl group (CH₃) would appear as a triplet at the most upfield position, typically below δ 1.0 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton.

Aromatic Carbons: The carbon atoms of the benzene ring would resonate in the δ 120–145 ppm range. The carbon atom directly bonded to the sulfonyl group (ipso-carbon) would have a distinct chemical shift compared to the others.

Aliphatic Carbons: The carbons of the dodecyl chain would appear in the upfield region of the spectrum. Similar to the proton spectrum, the carbon of the methylene group adjacent to the sulfonyl group would be the most downfield among the aliphatic carbons.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for Benzene, (dodecylsulfonyl)-
Atom Type ¹H NMR (ppm) ¹³C NMR (ppm) Notes
Aromatic Protons (C₆H₅)7.2 - 7.8120 - 145Chemical shifts and splitting patterns depend on substitution.
Methylene (α to SO₂)3.0 - 3.5~60Deshielded due to the electron-withdrawing sulfonyl group.
Methylene (Alkyl Chain)1.2 - 1.620 - 40Overlapping signals forming a broad multiplet.
Terminal Methyl (CH₃)~0.9~14Most shielded proton, typically a triplet.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For Benzene, (dodecylsulfonyl)-, with a molecular formula of C₁₈H₃₀O₂S, the expected molecular weight is approximately 326.5 g/mol .

Molecular Ion: In electron ionization (EI-MS), the molecular ion peak (M⁺˙) would be observed at an m/z corresponding to the molecular weight.

Fragmentation Pattern: The fragmentation of Benzene, (dodecylsulfonyl)- is dictated by the relative strengths of its bonds and the stability of the resulting fragments. Key fragmentation pathways include:

Loss of SO₂: A characteristic fragmentation for sulfonyl compounds is the elimination of a neutral sulfur dioxide molecule (SO₂), resulting in a loss of 64 Da. nih.gov

Benzylic/Aromatic Fragmentation: Cleavage of the bond between the benzene ring and the sulfonyl group can lead to the formation of a phenyl cation ([C₆H₅]⁺) at m/z 77 or related aromatic fragments. docbrown.info

Alkyl Chain Fragmentation: The long dodecyl chain can undergo fragmentation at various points, leading to a series of peaks separated by 14 Da (corresponding to CH₂ units). A prominent fragment could arise from cleavage alpha to the sulfonyl group, leading to the formation of a stable secondary carbocation. The formation of a tropylium (B1234903) ion (m/z 91) is also a common rearrangement for alkylbenzenes. youtube.com

Interactive Data Table: Expected Mass Spectrometry Fragments for Benzene, (dodecylsulfonyl)-
m/z Value Proposed Fragment Formation Pathway
326[C₁₈H₃₀O₂S]⁺˙Molecular Ion (M⁺˙)
262[C₁₈H₃₀]⁺˙M⁺˙ - SO₂
155[C₁₂H₂₅]⁺Cleavage of S-C(alkyl) bond
91[C₇H₇]⁺Rearrangement (Tropylium ion)
77[C₆H₅]⁺Cleavage of S-C(aryl) bond

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of Benzene, (dodecylsulfonyl)- is expected to show strong characteristic absorption bands for the sulfonyl group:

S=O Asymmetric Stretch: A strong band is typically observed in the range of 1350–1150 cm⁻¹. vulcanchem.com

S=O Symmetric Stretch: Another strong band appears in the 1080–1020 cm⁻¹ region. vulcanchem.com

Other significant absorptions include:

Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.

Aromatic C=C Bending: Bands in the 1600–1450 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The symmetric vibrations of the benzene ring, which may be weak in the IR spectrum, often produce strong signals in the Raman spectrum. The S=O symmetric stretch is also typically Raman active.

Interactive Data Table: Key Vibrational Frequencies for Benzene, (dodecylsulfonyl)-
Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch> 3000IR, Raman
Aliphatic C-H Stretch< 3000IR, Raman
Aromatic C=C Bending1600 - 1450IR, Raman
S=O Asymmetric Stretch1350 - 1150IR
S=O Symmetric Stretch1080 - 1020IR, Raman

X-ray Diffraction (XRD) for Crystalline Structure Elucidation (if applicable)

Benzene, (dodecylsulfonyl)- is described as a waxy solid at room temperature, which suggests it possesses some degree of crystallinity. vulcanchem.com X-ray Diffraction (XRD) on a single crystal or a polycrystalline powder could provide definitive information about its solid-state structure.

A successful XRD analysis would yield precise data on:

Unit Cell Dimensions: The size and shape of the repeating unit in the crystal lattice.

Bond Lengths and Angles: For example, XRD studies on benzene have confirmed that all carbon-carbon bonds in the ring are of equal length (approximately 140 pm). mytutor.co.uk

Molecular Conformation: The three-dimensional arrangement of the molecule, including the conformation of the flexible dodecyl chain.

Intermolecular Interactions: How the molecules pack together in the crystal, revealing non-covalent interactions like van der Waals forces that govern the solid-state structure. Studies on liquid benzene have shown a flat ring structure with a thickness of about 4.70 Å. aps.org

Electron Microscopy Techniques for Morphological and Nanostructural Analysis

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are invaluable for studying the morphology and nanostructure of solid materials. While specific studies on Benzene, (dodecylsulfonyl)- are not widely available, these methods could be applied to:

Visualize Crystal Habit: SEM could be used to image the external shape and size distribution of microcrystals.

Analyze Surface Topography: High-resolution SEM can reveal details about the surface features of the solid material.

Investigate Nanostructure: TEM could be employed to study the internal structure of aggregates or self-assembled structures, potentially revealing information about molecular packing at the nanoscale.

Electron Diffraction (ED): For very small crystals (nanometer to micrometer-sized), micro-crystal electron diffraction (MicroED) can be used to determine the crystal structure, which is particularly useful for materials that are sensitive to the radiation used in X-ray diffraction. escholarship.orgresearchgate.net

Surface-Sensitive Spectroscopies for Surface Composition and Chemical State Analysis

Surface-sensitive spectroscopies, such as X-ray Photoelectron Spectroscopy (XPS), provide information about the elemental composition and chemical states of atoms on the surface of a material.

For Benzene, (dodecylsulfonyl)-, an XPS analysis would be expected to show peaks corresponding to carbon (C 1s), oxygen (O 1s), and sulfur (S 2p).

C 1s Spectrum: The high-resolution C 1s spectrum could be deconvoluted into components representing the different types of carbon: aromatic carbons (C-C/C-H in the ring) and aliphatic carbons (C-C/C-H in the dodecyl chain).

S 2p Spectrum: The binding energy of the S 2p peak would be characteristic of a sulfone group, where sulfur is in a high oxidation state (+6).

O 1s Spectrum: The O 1s peak would correspond to the oxygen atoms in the sulfonyl group.

This analysis would be crucial for understanding surface properties, such as in studies of adhesion, wetting, or in applications where the compound is used as a surfactant.

Advanced Absorption and Emission Spectroscopy (e.g., UV-Vis, Fluorescence)

Electronic spectroscopy provides insights into the electronic structure and transitions within the molecule.

UV-Vis Spectroscopy: The UV-Vis spectrum of Benzene, (dodecylsulfonyl)- is dominated by the electronic transitions of the benzene ring.

Benzene itself exhibits characteristic π→π* absorptions, with a strong band around 200 nm and a weaker, structured band around 255 nm. shimadzu.com

The dodecylsulfonyl group acts as a substituent on the ring. The sulfonyl group is an auxochrome that can interact with the π-system of the benzene ring, potentially causing a slight shift in the absorption maxima (a bathochromic or hypsochromic shift) and an increase in the absorption intensity (hyperchromic effect) compared to unsubstituted benzene. shimadzu.com

Fluorescence Spectroscopy: Benzene is known to exhibit fluorescence upon excitation with UV light. rsc.org It is plausible that Benzene, (dodecylsulfonyl)- would also be fluorescent. A fluorescence spectrum would show an emission band at a longer wavelength than the absorption band (Stokes shift). The quantum yield and lifetime of the fluorescence would provide further information about the excited state dynamics of the molecule.

Environmental Fate and Degradation Studies of Benzene, Dodecylsulfonyl

Biodegradation Pathways and Microbial Transformation Studies

Biodegradation is a critical mechanism for the environmental removal of organic compounds. The structure of Benzene (B151609), (dodecylsulfonyl)-, featuring a stable aromatic ring and a long alkyl chain connected by a sulfonyl group, suggests that its microbial degradation would likely involve specialized enzymatic pathways capable of cleaving these recalcitrant moieties.

Under aerobic conditions, the biodegradation of aromatic compounds is typically initiated by oxygenase enzymes. nih.gov For a compound like Benzene, (dodecylsulfonyl)-, the degradation would likely proceed through separate or combined attacks on the dodecyl chain and the phenyl ring.

Key Aerobic Degradation Mechanisms for Analogous Compounds:

Attack on the Aromatic Ring: The degradation of aromatic rings is often initiated by dioxygenase or monooxygenase enzymes, which introduce hydroxyl groups onto the ring. nih.gov This leads to the formation of catechol or other dihydroxyaromatic intermediates. nih.gov Subsequent enzymatic reactions cause ring fission, breaking down the aromatic structure into aliphatic acids that can then enter central metabolic pathways like the Krebs cycle. copernicus.org

Degradation of the Alkyl Chain: The long dodecyl chain is susceptible to ω-oxidation followed by β-oxidation, a common pathway for the degradation of alkanes. This process sequentially shortens the alkyl chain, releasing two-carbon units in the form of acetyl-CoA.

Desulfonation: The cleavage of the carbon-sulfur bond is a crucial step. In related sulfonated compounds like linear alkylbenzene sulfonates (LAS), desulfonation is a key metabolic process. nih.gov

Relevant Microbial Communities:

While specific microorganisms capable of degrading Benzene, (dodecylsulfonyl)- have not been identified, bacteria known to degrade related compounds provide likely candidates. Various bacterial genera have been shown to degrade aromatic hydrocarbons and sulfonated compounds. For instance, species of Pseudomonas and Comamonas are known to mineralize sulfophenylcarboxylates, which are intermediates in LAS degradation. nih.gov Bacteria isolated from petroleum-contaminated sites often possess the enzymatic machinery to degrade a wide range of aromatic compounds. nih.gov

Table 1: Potential Aerobic Degradation Mechanisms and Key Intermediates

Degradation StepEnzymatic ProcessPotential Intermediates
Aromatic Ring ActivationDioxygenation / MonooxygenationDihydroxylated benzene derivatives (e.g., Catechol)
Ring FissionIntradiol or Extradiol CleavageMuconic acid, Hydroxymuconic semialdehyde
Alkyl Chain Oxidationω-oxidation, β-oxidationFatty acids, Acetyl-CoA
DesulfonationSulfonatase / C-S Lyase ActivitySulfite (B76179), Sulfate (B86663)

Anaerobic degradation of aromatic compounds is generally a slower process than aerobic degradation and occurs in the absence of oxygen. copernicus.org It involves unique biochemical strategies to activate and cleave the stable benzene ring.

Key Anaerobic Degradation Mechanisms for Analogous Compounds:

Ring Activation: In the absence of oxygen, the initial activation of the benzene ring is a significant challenge. For benzene and related compounds, this is often achieved through carboxylation, methylation, or hydroxylation. vulcanchem.com These initial steps convert the stable aromatic ring into a more reactive intermediate, such as benzoyl-CoA, which can then be further metabolized. rsc.orgjuniperpublishers.com

Reductive Desulfonation: The cleavage of the sulfonyl group under anaerobic conditions would likely involve reductive processes. The sulfonyl group could potentially be used as a terminal electron acceptor by certain bacteria, leading to the formation of sulfide (B99878). hydrogenlink.com

Role of Microbial Consortia: The complete anaerobic mineralization of complex organic molecules often requires the synergistic action of several different types of microorganisms, including fermenting bacteria, acetogenic bacteria, and methanogenic archaea. copernicus.org

Relevant Microorganisms:

Sulfate-reducing bacteria (SRB) are a key group of microorganisms in anaerobic environments that are capable of degrading aromatic compounds. plos.orgnih.gov Genera such as Desulfobacterium and Desulfatiglans have been shown to degrade aromatic compounds like aniline (B41778) and phenol (B47542) coupled to sulfate reduction. juniperpublishers.comnsf.gov For instance, Desulfatiglans anilini can grow with phenol as its sole source of carbon and energy under strictly anaerobic conditions. nih.gov It is plausible that members of this or similar bacterial groups could be involved in the anaerobic degradation of Benzene, (dodecylsulfonyl)-, using the sulfonyl group or other available electron acceptors. The complete breakdown of the dodecyl chain and benzene ring would likely involve a consortium of syntrophic bacteria and methanogens. plos.org

Table 2: Potential Anaerobic Degradation Pathways and Key Microbial Groups

Degradation StepPotential MechanismRelevant Microbial Groups
Aromatic Ring ActivationCarboxylation, Methylation, or HydroxylationFermenting Bacteria, Nitrate-reducing Bacteria
Central Intermediate FormationConversion to Benzoyl-CoASyntrophic Bacteria
Ring Reduction and CleavageDearomatization and β-oxidation-like pathwayAcetogenic Bacteria
Methane ProductionAcetoclastic and Hydrogenotrophic MethanogenesisMethanogenic Archaea
DesulfonationReductive cleavage of C-S bondSulfate-Reducing Bacteria (SRB)

While no studies have specifically characterized the enzymes involved in the biotransformation of Benzene, (dodecylsulfonyl)-, research on enzymes that act on similar chemical structures provides a basis for understanding the potential enzymatic pathways. The key enzymatic challenges are the cleavage of the highly stable C-S bond of the sulfone and the degradation of the aromatic ring and alkyl chain.

Potential Enzymes for C-S Bond Cleavage:

Radical S-Adenosyl-l-methionine (SAM) Enzymes: A study has reported the first enzyme-catalyzed reductive cleavage of a sulfone. rsc.orgresearchgate.net Two radical SAM enzymes, tryptophan lyase NosL and the class C radical SAM methyltransferase NosN, were shown to be capable of cleaving the S-C bond in a sulfone analogue of S-adenosyl-l-homocysteine. researchgate.net This suggests that radical-based enzymatic mechanisms could play a role in the cleavage of the C-S bond in Benzene, (dodecylsulfonyl)- under certain conditions, likely anaerobic.

C-S Lyases: Carbon-sulfur lyases are a class of enzymes that catalyze the cleavage of C-S bonds. unt.edu For example, the glycyl radical enzyme isethionate sulfite-lyase (IslA) is responsible for the desulfonation of isethionate through C-S bond cleavage. nsf.gov While many known C-S lyases act on sulfonates rather than sulfones, the existence of such enzymes points to the biological potential for C-S bond fission.

Potential Enzymes for Aromatic Ring and Alkyl Chain Degradation:

Monooxygenases and Dioxygenases: In aerobic pathways, the initial attack on the benzene ring is typically catalyzed by monooxygenase or dioxygenase enzymes. berkeley.edu These enzymes incorporate one or two atoms of molecular oxygen into the aromatic ring, leading to hydroxylated intermediates that can be further degraded. nih.gov For instance, a 4-sulfoacetophenone Baeyer-Villiger monooxygenase has been identified in the degradation pathway of linear alkylbenzene sulfonates. nih.gov

P450 Peroxygenases: Cytochrome P450 enzymes can catalyze a variety of oxidation reactions. While some studies have focused on the oxidation of sulfides to sulfones, these enzymes are known for their broad substrate specificity and could potentially be involved in the initial hydroxylation of the aromatic ring or the alkyl chain of Benzene, (dodecylsulfonyl)-. rsc.org

Table 3: Potential Enzyme Classes for the Biotransformation of Benzene, (dodecylsulfonyl)-

Enzyme ClassPotential RoleSubstrate Moiety Targeted
Radical SAM EnzymesReductive cleavage of the C-S bondSulfonyl Group
C-S LyasesCleavage of the C-S bondSulfonyl Group
Dioxygenases / MonooxygenasesHydroxylation and activation of the aromatic ringPhenyl Group
Peroxygenases (e.g., P450)Hydroxylation of the aromatic ring or alkyl chainPhenyl Group / Dodecyl Chain

Abiotic Environmental Degradation Mechanisms

In addition to biodegradation, abiotic processes can contribute to the transformation of Benzene, (dodecylsulfonyl)- in the environment. These processes are primarily driven by photochemical reactions (photodegradation) and, to a lesser extent, chemical reactions like hydrolysis and oxidation.

Photodegradation involves the breakdown of a chemical compound by light, particularly ultraviolet (UV) radiation from the sun. The aromatic phenyl group in Benzene, (dodecylsulfonyl)- suggests that it may absorb UV light, potentially leading to its photochemical transformation.

Photochemical Reactions of Aromatic Sulfones:

Carbon-Sulfur (C-S) Bond Cleavage: Studies on diphenyl sulfone have shown that its photochemistry can lead to the cleavage of the C-S bond. rsc.org The primary photochemical process is proposed to be an intersystem crossing from the first excited singlet state (S1) to a dissociative triplet state localized on the C-S bond. This leads to the formation of phenyl and benzenesulfonyl radicals.

Formation of Sulfonic Acids: The photolysis of arylazo sulfones in the presence of oxygen has been shown to generate sulfonyl radicals. unt.edu These radicals can then lead to the formation of strong sulfonic acids. unt.edu This suggests a potential pathway for the transformation of the sulfonyl group of Benzene, (dodecylsulfonyl)- into a more water-soluble sulfonic acid group under environmental conditions.

Depolymerization of Related Structures: While structurally different, studies on poly(olefin sulfones) demonstrate that the sulfone group is highly susceptible to degradation by radiation, including EUV. This degradation leads to chain scission and the formation of sulfur dioxide and the corresponding olefin, indicating the inherent instability of the C-S bond in the sulfone moiety upon irradiation. plos.org

Factors Affecting Photodegradation:

The rate and products of photodegradation can be influenced by various environmental factors, including the intensity and wavelength of light, the presence of photosensitizers (such as humic acids in natural waters), and the availability of oxygen. While some aromatic sulfones have shown high photochemical stability, the presence of an alkyl chain and the specific environmental matrix could influence the photodegradation kinetics of Benzene, (dodecylsulfonyl)-. nsf.gov

Table 4: Potential Photodegradation Reactions of Aromatic Sulfones

Photochemical ProcessKey Intermediates / ProductsReference Compound
C-S Bond HomolysisPhenyl and Sulfonyl RadicalsDiphenyl Sulfone
Transformation to Sulfonic AcidSulfonyl Radicals, Sulfonic AcidArylazo Sulfones
DepolymerizationSulfur Dioxide, OlefinsPoly(olefin sulfones)

The stability of Benzene, (dodecylsulfonyl)- towards hydrolysis and chemical oxidation is a key factor in its environmental persistence. The sulfonyl group is generally considered to be chemically robust.

Hydrolytic Stability:

The carbon-sulfur bonds in diaryl and alkyl-aryl sulfones are generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). The sulfonyl group is not a good leaving group, and the C-S bond is strong, making nucleophilic attack by water a very slow process. Therefore, hydrolysis is not expected to be a significant degradation pathway for Benzene, (dodecylsulfonyl)- in the environment.

Chemical Oxidation Processes:

While stable to mild oxidants, the aromatic ring of Benzene, (dodecylsulfonyl)- can be degraded by strong oxidizing agents, particularly those generated in advanced oxidation processes (AOPs).

Reaction with Hydroxyl Radicals (•OH): Hydroxyl radicals are highly reactive species that can initiate the degradation of a wide range of organic pollutants. plos.org They can attack the benzene ring, leading to the formation of hydroxylated derivatives (e.g., phenols) and potentially ring-opening products. vulcanchem.complos.org AOPs that generate hydroxyl radicals, such as the Fenton reaction (Fe²⁺/H₂O₂) or ozonation in the presence of hydrogen peroxide, could potentially degrade Benzene, (dodecylsulfonyl)-. nih.gov

Reaction with Sulfate Radicals (SO₄•⁻): Sulfate radicals, often generated from persulfate activation, are also powerful oxidants used in water treatment. unt.edu They can effectively oxidize aromatic contaminants like benzene, leading to the formation of phenol and ring-cleavage products.

Spontaneous Oxidation in Microdroplets: A recent study has shown the accelerated oxidation of aromatic sulfones to sulfonic acids in microdroplets under ambient conditions, without the need for added catalysts. rsc.orgresearchgate.netnsf.gov This novel reaction is proposed to be driven by the water radical cation (H₂O)⁺•, which forms at the air-water interface. rsc.orgresearchgate.net This finding suggests that under specific environmental conditions, such as in atmospheric aerosols, a similar abiotic oxidation of Benzene, (dodecylsulfonyl)- could occur.

Table 5: Potential Abiotic Degradation Pathways for Benzene, (dodecylsulfonyl)-

Degradation ProcessConditions / Key ReactantsPotential Transformation Products
HydrolysisNeutral pH, ambient temperatureNot significant
Oxidation by Hydroxyl RadicalAdvanced Oxidation Processes (AOPs)Hydroxylated aromatics, ring-cleavage products
Oxidation by Sulfate RadicalPersulfate activationPhenolic compounds, ring-cleavage products
Microdroplet OxidationAir-water interface (e.g., aerosols)Sulfonic acids

Environmental Fate Modeling and Simulation

The environmental fate of LAS, and by extension Benzene, (dodecylsulfonyl)-, is significantly influenced by its physicochemical properties and the characteristics of the receiving environmental compartments. Modeling and simulation are crucial tools for predicting its transport, distribution, and ultimate fate.

Predictive models are essential for understanding how LAS moves through and partitions between different environmental compartments such as water, soil, and sediment. These models often incorporate key processes like adsorption, desorption, and biodegradation.

One common approach involves the use of transport models like PHREEQC, which can simulate the movement of LAS through soil columns under various scenarios, such as spills or continuous discharge from wastewater. mdpi.com These models consider hydrodynamic parameters and the media's characteristics, particularly organic matter and clay content, which strongly influence LAS adsorption. mdpi.com For instance, distribution coefficients (Kd) are significantly higher in soils with higher organic content, indicating stronger adsorption and less mobility. mdpi.com

In aquatic environments, models like the PG-GRiDS (Probabilistic Global-GRiDS) have been used to predict LAS concentrations in river waters, showing good agreement with measured environmental concentrations. researchgate.netosti.gov These models account for factors like effluent dilution and the removal efficiency of wastewater treatment plants (WWTPs). researchgate.netosti.gov The transport of LAS in riverine systems is also affected by its interaction with suspended particles and sediments. acs.org

The following table summarizes key parameters used in modeling the environmental transport of LAS.

ParameterDescriptionTypical Values/RangesImportance in Modeling
Distribution Coefficient (Kd) Ratio of the concentration of a compound in the solid phase (soil/sediment) to its concentration in the liquid phase (water) at equilibrium.0.1–70 × 10-3 L/g (depending on soil composition) mdpi.comDetermines the mobility of the compound in soil and its partitioning to sediment in aquatic systems.
Organic Carbon-Normalized Partition Coefficient (Koc) A measure of the tendency of an organic compound to be adsorbed by soil or sediment, normalized to the organic carbon content.2.4 x 103 to 6.6 x 105 L/kg for C10 to C13 homologues in marine sediments nih.govAllows for the prediction of adsorption in various soils and sediments based on their organic carbon content.
Half-life (t1/2) The time required for the concentration of a substance to decrease by half.Aerobic: ~3 hours in rivers, 1-3 weeks in soil nih.govheraproject.comA key indicator of persistence in a specific environmental compartment.

The persistence of LAS in the environment is largely dictated by its biodegradability. Under aerobic conditions, which are prevalent in most surface waters and upper soil layers, LAS is readily biodegradable. nih.gov The primary degradation is rapid, with half-lives in the order of a few days to weeks. nih.govcleaninginstitute.org However, under anaerobic conditions, such as those found in deeper sediments and anaerobic sludge digesters, the degradation of LAS is significantly slower or may not occur at all. nih.govcler.com

Bioavailability, the fraction of a chemical that is available for uptake by organisms, is a critical factor in both its biodegradation and potential toxicity. For LAS, bioavailability is greatly reduced by its tendency to adsorb to organic matter and clays (B1170129) in soil and sediment. nih.gov This sorption process makes the LAS molecules less accessible to microorganisms for degradation and reduces their concentration in the pore water, thereby lowering their potential to cause harm to aquatic and soil-dwelling organisms. researchgate.net The toxicity of LAS is significantly lower when it is applied to the environment via sewage sludge compared to aqueous solutions, highlighting the role of the sludge matrix in reducing bioavailability. nih.gov

Metabolite Identification in Degradation Processes and Ecological Impact Assessments

The biodegradation of LAS proceeds through specific pathways, leading to the formation of various intermediate metabolites. Understanding the identity and fate of these metabolites is crucial for a complete ecological impact assessment.

The primary aerobic biodegradation of LAS is initiated by the ω-oxidation of the terminal methyl group of the alkyl chain, followed by sequential β-oxidation, which shortens the alkyl chain. nih.govresearchgate.net This process results in the formation of a key group of intermediates known as sulfophenylcarboxylic acids (SPCs) . nih.govresearchgate.netresearchgate.net These SPCs are then further degraded through the opening of the benzene ring and desulfonation, ultimately leading to mineralization (conversion to carbon dioxide, water, and inorganic salts). researchgate.nethibiscuspublisher.com

Under anaerobic conditions, a different degradation pathway has been identified, which involves the addition of fumarate (B1241708) to the subterminal carbon of the alkyl chain. acs.org This also leads to the formation of SPCs, though through a different initial mechanism. acs.org

The following table outlines the major degradation products of LAS.

Degradation ProductAbbreviationFormation PathwayEnvironmental Significance
Sulfophenylcarboxylic acids SPCsFormed through ω- and β-oxidation of the alkyl chain in aerobic degradation, and through fumarate addition in anaerobic degradation. acs.orgnih.govresearchgate.netThe primary intermediates in LAS biodegradation. They are more water-soluble and less hydrophobic than the parent LAS compounds. nih.gov
4-methyl-Sulfophenyl dicarboxylic acids Me-SPdCFormed via fumarate addition to the alkyl chain under anaerobic conditions. acs.orgAn early-stage intermediate in the anaerobic degradation pathway of LAS.
Benzaldehyde -Identified as a transformation product during anaerobic biodegradation in an upflow anaerobic sludge blanket (UASB) reactor. nih.govIndicates a potential pathway for the breakdown of the aromatic ring structure.

Ecological impact assessments of LAS and its metabolites have shown that the parent compound is the most toxic component. guilan.ac.ir The acute toxicity of LAS to aquatic organisms such as fish and invertebrates generally falls within the range of 0.5 to 20 mg/L. cleaninginstitute.org The primary degradation intermediates, SPCs, are significantly less toxic than the original LAS molecules. The complete biodegradation of LAS to its mineral components effectively removes the ecotoxicological risk. nih.gov However, in environments where degradation is slow, such as in anoxic sediments, the persistence of LAS could pose a risk to benthic organisms. nih.gov Risk assessments generally conclude that due to its rapid aerobic degradation and high removal rates in wastewater treatment, the environmental risk of LAS is low. industrialchemicals.gov.auregulations.gov

Applications in Advanced Materials Science and Engineering

Integration into Polymer Systems and Macromolecular Architecture

The incorporation of Benzene (B151609), (dodecylsulfonyl)- into polymer chains can impart unique thermal, mechanical, and functional properties to the resulting materials. This integration can be achieved through its use as a functional monomer or as a modifying agent for existing polymers.

While specific polymerization schemes for Benzene, (dodecylsulfonyl)- are not extensively detailed in publicly available literature, its structure suggests potential as a functional monomer in various polymerization reactions. The presence of the benzene ring allows for electrophilic substitution reactions, which could be exploited in polycondensation reactions. For instance, Friedel-Crafts polycondensation could be a viable route for creating high-molecular-weight linear polymers. nsf.gov

The sulfonyl group, being strongly electron-withdrawing, activates the benzene ring for nucleophilic aromatic substitution, although this is a less common polymerization route. More plausibly, derivatives of Benzene, (dodecylsulfonyl)- bearing polymerizable groups such as vinyl, epoxy, or hydroxyl moieties could be synthesized to act as monomers in addition or step-growth polymerizations. The incorporation of sulfur-containing monomers, in general, is a known strategy to create polymers with high refractive indices, enhanced mechanical properties, and good thermal stability. acs.org

Table 1: Potential Polymerization Strategies for Benzene, (dodecylsulfonyl)- Based Monomers

Polymerization TypePotential Monomer DerivativeResulting Polymer TypeKey Features
Addition Polymerization Vinyl-(dodecylsulfonyl)benzenePoly(vinyl-(dodecylsulfonyl)benzene)Thermoplastic with potential for high refractive index and thermal stability.
Step-Growth Polymerization Hydroxy-(dodecylsulfonyl)benzenePolyester or PolyetherEngineering thermoplastic with tailored solubility and mechanical properties.
Ring-Opening Polymerization Epoxidized (dodecylsulfonyl)benzeneEpoxy ResinCross-linked thermoset with high strength and chemical resistance.
Multicomponent Polymerization N/APoly(sulfonyl isourea)sHeteroatom-rich polymers with good thermal stability. rsc.org

The introduction of the dodecylsulfonylbenzene moiety into a polymer backbone is expected to significantly influence the material's structure-property relationships. The bulky and somewhat rigid nature of this side group can affect chain packing and intermolecular interactions, thereby altering the polymer's thermal and mechanical behavior.

The long dodecyl chain introduces a flexible, hydrophobic element. In amorphous polymers, this can lead to an increase in free volume and a decrease in the glass transition temperature (Tg), effectively plasticizing the material. Conversely, in semi-crystalline polymers, the long alkyl chains could potentially self-assemble into ordered domains, acting as physical crosslinks and enhancing the material's toughness and flexibility. The relationship between structure and properties in block copolymers, for instance, is heavily dependent on the microphase separation of the different blocks, a phenomenon that could be influenced by the presence of such a bulky side group. researchgate.net

The sulfonyl group contributes to the polarity of the side chain, which can enhance adhesion to polar substrates and improve compatibility with other polar polymers in blends. Furthermore, the presence of sulfur atoms in the polymer can lead to a higher refractive index, a desirable property for optical applications. acs.org

The ability to incorporate Benzene, (dodecylsulfonyl)- or its derivatives into polymer architectures opens up possibilities for the design of tailor-made functional polymers. By controlling the concentration and distribution of this functional unit along the polymer chain, materials with specific properties can be engineered.

For example, polymers with a low content of dodecylsulfonylbenzene side chains might be used as compatibilizers in immiscible polymer blends, where the aromatic and alkyl components can interact favorably with different phases. At higher concentrations, these side chains could dominate the polymer's properties, leading to materials with enhanced solubility in specific organic solvents or with unique surface properties.

Furthermore, the sulfonyl group can be a site for post-polymerization modification, allowing for the introduction of other functional groups. This approach provides a versatile platform for creating a wide range of functional materials from a single parent polymer. The development of multicomponent polymerization strategies offers a powerful tool for creating polymers with complex and well-defined structures from a diverse range of monomers. rsc.org

Supramolecular Assembly and Self-Organized Structures

The amphiphilic nature of Benzene, (dodecylsulfonyl)-, with its hydrophilic sulfonylbenzene head group and a long hydrophobic dodecyl tail, predisposes it to self-assembly in solution, forming a variety of ordered supramolecular structures. This behavior is fundamental to its application in areas such as detergency, emulsification, and the fabrication of nanostructured materials.

In aqueous solutions, above a certain concentration known as the critical micelle concentration (CMC), amphiphilic molecules like Benzene, (dodecylsulfonyl)- are known to aggregate into micelles. nih.govdiva-portal.org In these structures, the hydrophobic dodecyl tails cluster together to form a core that is shielded from the surrounding water, while the polar sulfonylbenzene head groups are exposed to the aqueous phase. The formation of these micelles can be detected by changes in the physical properties of the solution, such as surface tension, conductivity, and light scattering.

The geometry of the resulting aggregates (e.g., spherical micelles, cylindrical micelles, or bilayers leading to vesicles) is dependent on the molecular geometry of the amphiphile, which can be predicted by the critical packing parameter. Given the relatively bulky head group (sulfonylbenzene) compared to the single dodecyl chain, the formation of spherical or ellipsoidal micelles is highly probable.

Vesicles are another form of self-assembled structure, consisting of a spherical bilayer enclosing an aqueous core. While single-chain amphiphiles like Benzene, (dodecylsulfonyl)- are less prone to forming stable vesicles compared to double-chain lipids, their formation can sometimes be induced by changes in solution conditions (e.g., pH, temperature, or the addition of co-surfactants). The self-assembly of amphiphilic compounds is a versatile tool for constructing nanoscale carriers. mdpi.comnih.gov

Table 2: Predicted Self-Assembly Behavior of Benzene, (dodecylsulfonyl)- in Water

PropertyPredicted Value/BehaviorRationale
Critical Micelle Concentration (CMC) Low to moderateThe long hydrophobic dodecyl chain provides a strong driving force for aggregation.
Micellar Shape Likely spherical or ellipsoidalThe bulky head group relative to the single tail favors a higher curvature.
Aggregation Number ModerateDependent on the balance of hydrophobic attraction and head group repulsion.
Vesicle Formation Less likely without co-surfactantsThe molecular shape is not ideal for the formation of stable bilayers.

At higher concentrations, the self-assembled structures of amphiphilic molecules can further organize into lyotropic liquid crystalline phases. These are ordered states of matter that exhibit properties of both liquids and solids. For long-chain alkylbenzene sulfonates, which are structurally similar to Benzene, (dodecylsulfonyl)-, the formation of various liquid crystalline phases has been observed. whiterose.ac.ukresearchgate.netmanchester.ac.uk

Common lyotropic liquid crystalline phases include the lamellar (Lα) phase, consisting of stacked bilayers of amphiphiles separated by layers of solvent, and the hexagonal (H1) phase, where cylindrical micelles are arranged in a hexagonal lattice. The specific phase that forms depends on factors such as concentration, temperature, and the presence of electrolytes.

The study of these phases is important for understanding the behavior of these compounds in concentrated formulations, such as detergents and cleaning agents. Techniques like small-angle X-ray scattering (SAXS), polarized optical microscopy, and nuclear magnetic resonance (NMR) spectroscopy are typically used to identify and characterize these liquid crystalline structures. The phase behavior of these systems can be complex, often showing transitions between different phases as conditions are varied. manchester.ac.uk

Formation and Properties of Thin Films and Surface Coatings

While specific research on the formation of thin films and surface coatings using exclusively Benzene, (dodecylsulfonyl)- is not extensively documented, the principles of self-assembly for amphiphilic molecules provide a strong theoretical basis for its potential applications in this domain. Amphiphilic molecules, like Benzene, (dodecylsulfonyl)-, can spontaneously form ordered structures, such as monolayers and bilayers, at interfaces. chemrxiv.org This behavior is foundational to creating nanostructured thin films. elsevierpure.com

Techniques like the Langmuir-Blodgett method are commonly used to create highly organized thin films from such molecules at the air-water interface. elsevierpure.com For an amphiphile like Benzene, (dodecylsulfonyl)-, it would be expected to orient itself with the hydrophilic sulfonyl-benzene group interacting with a polar subphase (like water) and the hydrophobic dodecyl tail extending into the air or a nonpolar phase.

The formation of stable, thin liquid films can also be promoted on surfaces that are chemically patterned to be microamphiphilic, consisting of both hydrophilic and hydrophobic regions. nih.govacs.org Such structured surfaces can control the wetting behavior and prevent the formation of thick films, which is crucial for applications requiring low thermal resistance, such as in condensation processes. nih.govacs.org While not directly studied for Benzene, (dodecylsulfonyl)-, its amphiphilic nature suggests it could be a component in creating such functional surfaces. For instance, a study on amphiphilic co-polymer network gel films demonstrated that gels with hydrophilic backbones and hydrophobic side chains can form a distinct hydrophobic layer at the surface during thin film formation, which acts as a barrier for solvent transport. arxiv.org

Catalytic Applications (e.g., as Ligands or Phase Transfer Catalysts)

The aryl sulfone group within Benzene, (dodecylsulfonyl)- is a robust functional group that has gained attention in the field of catalysis, particularly in cross-coupling reactions. Aryl sulfones can act as electrophilic coupling partners, a role that expands the toolkit for synthesizing complex biaryl compounds, which are prevalent in bioactive molecules and organic materials. chemrxiv.org

One of the most significant applications is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. chemrxiv.org Under specific conditions, the C–S bond of the aryl sulfone can be activated for coupling with boronic acids. chemrxiv.org Research has demonstrated that trifluoromethylphenyl sulfone can undergo smooth coupling at 80 °C. chemrxiv.org The reactivity of the sulfone group can be tuned, allowing for sequential cross-coupling reactions on a molecule that also contains other leaving groups like chlorides or nitro groups. chemrxiv.org

Similarly, nickel-catalyzed reductive cross-coupling reactions have been developed where aryl sulfones react with aryl bromides to form biaryl compounds. acs.org These reactions proceed through the selective cleavage of the C(sp²)–SO₂ bond. acs.org The development of these desulfonylative coupling reactions showcases the utility of the aryl sulfone moiety as a versatile functional group in synthetic organic chemistry. nih.gov

While the direct use of Benzene, (dodecylsulfonyl)- as a phase transfer catalyst is not well-documented, the synthesis of various aryl sulfones often employs catalytic systems. For example, copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been used as a recyclable catalyst for the synthesis of diaryl, alkyl, and aryl sulfones by coupling aryl sulfonic acid salts with alkyl or aryl halides. nanomaterchem.com Furthermore, deep eutectic solvents have been explored as sustainable media for multicomponent sulfonylation to produce (hetero)aryl sulfones without the need for metal catalysts. rsc.org

Interfacial Chemistry and Surface Adsorption Phenomena

The amphiphilic nature of Benzene, (dodecylsulfonyl)- is expected to give it significant surface activity, similar to the widely studied class of linear alkylbenzene sulfonates (LAS). The combination of a hydrophobic dodecyl chain and a polar sulfonyl-benzene head group drives these molecules to adsorb at interfaces, such as air-water or oil-water, thereby reducing the interfacial tension.

Studies on the closely related sodium dodecylbenzene (B1670861) sulfonate (SDBS) and dodecylbenzene sulfonic acid (DBSA) provide deep insights into the likely interfacial behavior of Benzene, (dodecylsulfonyl)-. These compounds are known to form micelles in aqueous solutions above a certain concentration, known as the critical micelle concentration (CMC). rsc.orgacs.org Micelles are aggregates where the hydrophobic tails are sequestered from the water, and the hydrophilic heads form the outer surface. rsc.orgexlibrisgroup.com The aggregation number, or the number of surfactant molecules in a single micelle, for SDBS has been reported to be around 61. acs.org

The presence of solutes and salts can significantly influence the interfacial properties and micelle structure. For instance, in a dodecylbenzenesulfonate (DBS) system, the presence of benzene molecules at the micelle interface can increase the area per head group, which can reduce the surfactant's effectiveness. mdpi.com Conversely, the addition of inorganic salts to an SDBS solution can cause the surfactant molecules to form more compact and ordered arrangements at the interface, which aids in decreasing the interfacial tension. mdpi.comnih.gov The effect of different salts on the dilational viscoelasticity of SDBS-adsorbed layers has been studied, with divalent cations like Ca²⁺ and Mg²⁺ having a more significant impact than monovalent cations. semanticscholar.org

The adsorption of alkylbenzene sulfonates onto solid surfaces has also been a subject of research. The process is influenced by the properties of the solid surface and the solution chemistry. For example, the adsorption of linear alkylbenzene sulfonates (LAS) on carboxyl-modified multi-walled carbon nanotubes follows a Freundlich isotherm, indicating a heterogeneous distribution of adsorption sites. nih.gov Similarly, the adsorption of branched alkylbenzene sulfonates on styrene (B11656) and acrylic ester resins has been studied, with some resins showing bilayer adsorption. nih.gov

The table below summarizes key interfacial properties for the related compound, sodium dodecylbenzene sulfonate (SDBS), which provides a useful reference for the expected behavior of Benzene, (dodecylsulfonyl)-.

Green Chemistry Principles in the Context of Benzene, Dodecylsulfonyl Research

Strategies for Waste Minimization and By-product Valorization

Preventing waste is a core tenet of green chemistry. In the synthesis of Benzene (B151609), (dodecylsulfonyl)-, waste can arise from unreacted starting materials, the formation of unwanted by-products, and the use of excess reagents. researchgate.net

Traditional sulfonation processes using oleum or sulfuric acid can generate significant amounts of spent acid as waste, which requires costly treatment or disposal. google.comchemithon.com Strategies to minimize this waste include:

Improving Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product. Catalytic processes are superior to stoichiometric ones in this regard. nih.gov

Increasing Selectivity: Optimizing reaction conditions to prevent the formation of by-products, such as unwanted isomers or polysulfonated products. amazonaws.com

Using Recyclable Components: Employing heterogeneous catalysts that can be easily separated from the reaction mixture and reused for multiple cycles reduces solid waste. ajgreenchem.com

Stoichiometric Reagent Use: Processes like air/SO₃ sulfonation are rapid and stoichiometric, avoiding the need for large excesses of the sulfonating agent and thus minimizing acid waste. chemithon.com

While the primary goal is to prevent the formation of by-products, valorization—the process of converting waste or by-products into valuable materials—is a secondary strategy. However, for sulfonation processes, the by-products are often difficult-to-separate mixtures of isomers or residual acid, making valorization challenging. google.com Therefore, the most effective strategy remains the prevention of waste at its source through highly selective and efficient chemical synthesis. p2infohouse.orgrepec.org

Energy Efficiency Considerations in Chemical Processes

Reducing the energy consumption of chemical processes has both environmental and economic benefits. nih.gov Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy requirements. greenchemistry-toolkit.org

Several strategies can be applied to enhance the energy efficiency of producing Benzene, (dodecylsulfonyl)-:

Catalysis: Catalysts can lower the activation energy of a reaction, allowing it to proceed under milder conditions (lower temperature and pressure) and thus saving energy. nih.gov

Process Integration and Optimization: Sulfonation reactions are often highly exothermic, requiring substantial energy for cooling to maintain optimal reaction temperatures. phxequip.com Simulating and optimizing the entire production process, including heat integration in distillation towers and other unit operations, can lead to significant reductions in heating and cooling demands. researchgate.net For example, optimization of a similar process for dodecylbenzene (B1670861) production resulted in a 32% decrease in energy consumption. researchgate.net

Future Research Directions and Emerging Paradigms for Benzene, Dodecylsulfonyl

Advanced Functional Material Design and Performance Optimization

While Benzene (B151609), (dodecylsulfonyl)- is a precursor to widely used surfactants, its potential as a component in advanced functional materials is an emerging area of research. The amphiphilic nature of this molecule, with its hydrophobic dodecyl chain and hydrophilic sulfonylbenzene head, makes it a candidate for the design of materials with tailored interfacial properties.

Future investigations will likely focus on the incorporation of Benzene, (dodecylsulfonyl)- and its derivatives into novel material matrices to optimize performance. Research in this domain could explore its use in:

Self-Assembling Systems: The ability of surfactants to form micelles and other organized structures can be harnessed to create nanostructured materials. Research will likely aim to control the self-assembly of Benzene, (dodecylsulfonyl)- to fabricate materials with specific porosities and surface areas for applications in catalysis and separation sciences.

Emulsion Polymerization: As a surfactant, Benzene, (dodecylsulfonyl)- can be a critical component in emulsion polymerization processes to create stable latexes. Future work may focus on optimizing polymerization kinetics and final polymer properties by modifying the surfactant structure.

Enhanced Oil Recovery (EOR): Derivatives of Benzene, (dodecylsulfonyl)- are already used in EOR. industrialchemicals.gov.au Future research will likely focus on designing novel surfactant formulations based on this molecule that are more effective in mobilizing residual oil under harsh reservoir conditions of high temperature and salinity.

Table 1: Potential Research Areas for Benzene, (dodecylsulfonyl)- in Advanced Functional Materials

Research AreaObjectivePotential Applications
Nanomaterial SynthesisTo utilize the self-assembly properties for templating nanoporous materials.Catalysis, Adsorbents, Drug Delivery
Polymer ChemistryTo control particle size and stability in emulsion polymerization.Coatings, Adhesives, Textiles
Interfacial EngineeringTo modify surface tension and wettability of materials.Microfluidics, Smart Surfaces, Membranes

In-depth Understanding of Environmental Transformation Pathways in Complex Systems

The environmental fate of Benzene, (dodecylsulfonyl)- is a subject of ongoing research, particularly its transformation in complex environmental matrices such as soil, sediment, and wastewater. While linear alkylbenzene sulfonates are known to be biodegradable under aerobic conditions, their persistence and transformation under anaerobic conditions are less understood. nih.govresearchgate.net

Future research should be directed towards elucidating the complete metabolic pathways of Benzene, (dodecylsulfonyl)- in various ecosystems. Key research questions to be addressed include:

Anaerobic Degradation: Investigating the microbial consortia and enzymatic processes responsible for the breakdown of the alkyl chain and aromatic ring in anoxic environments. nih.govresearchgate.net Studies have shown that LAS degrades very slowly or not at all under anaerobic conditions. nih.gov

Metabolite Identification: Identifying and quantifying the intermediate and final degradation products to fully assess the environmental impact. The degradation pathway of LAS typically begins with the oxidation of the alkyl chain, leading to the formation of sulfophenyl carboxylates (SPCs), followed by the cleavage of the aromatic ring and desulfonation. researchgate.net

Bioavailability in Soil: Understanding how the sorption of Benzene, (dodecylsulfonyl)- to soil organic matter and clay particles affects its bioavailability to microorganisms and its potential for leaching into groundwater. nih.govscitepress.org The half-life of LAS in soil is estimated to be between 7 and 22 days. industrialchemicals.gov.au

Table 2: Environmental Transformation Pathways of Benzene, (dodecylsulfonyl)-

Environmental CompartmentDominant ProcessKey FactorsResearch Focus
Aerobic Water/SoilRapid BiodegradationOxygen, Microbial PopulationOptimization of bioremediation strategies.
Anaerobic SedimentsSlow to No DegradationRedox Potential, Electron AcceptorsElucidation of anaerobic degradation mechanisms. nih.govresearchgate.net
Sewage SludgeSorption and BiodegradationSludge Treatment Process (Aerobic/Anaerobic)Impact of sludge application on terrestrial ecosystems. nih.govresearchgate.net

Development of Innovative Characterization Techniques for Dynamic and Complex Environments

The accurate and sensitive detection of Benzene, (dodecylsulfonyl)- and its metabolites in complex environmental samples is crucial for monitoring its environmental fate and ensuring regulatory compliance. While standard analytical methods exist, there is a need for more advanced and field-deployable techniques.

Future research in this area will likely focus on the development of:

Hyphenated Chromatographic Techniques: The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) has proven effective for the analysis of LAS. nih.govshimadzu.com Further advancements in high-resolution mass spectrometry will enable more precise identification of isomers and transformation products. nih.govshimadzu.com Online solid-phase extraction (SPE) coupled with LC-MS/MS can automate and simplify the determination of LAS in environmental water. shimadzu.com

Sensor Technology: The development of novel biosensors and chemical sensors for the real-time, in-situ monitoring of Benzene, (dodecylsulfonyl)- in aquatic environments would provide valuable data for exposure modeling and risk assessment.

Miniaturized Analytical Systems: The integration of sample preparation, separation, and detection into microfluidic devices ("lab-on-a-chip") could offer rapid and high-throughput analysis of a large number of environmental samples.

Table 3: Advanced Analytical Techniques for Benzene, (dodecylsulfonyl)-

TechniquePrincipleAdvantagesFuture Development
LC-MS/MSSeparation by chromatography, detection by mass spectrometry. High sensitivity and selectivity for complex matrices. nih.govshimadzu.comHigher resolution instruments, improved ionization sources.
Online SPE-LC-MSAutomated sample pre-concentration and analysis. shimadzu.comReduced sample handling, increased throughput. shimadzu.comApplication to a wider range of environmental solids.
Capillary ElectrophoresisSeparation based on electrophoretic mobility.High separation efficiency, small sample volume.Coupling with sensitive detectors like MS.

Integration of Artificial Intelligence and Machine Learning for Predictive Chemical Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and Benzene, (dodecylsulfonyl)- is no exception. These computational tools can be used to predict the properties, behavior, and environmental impact of this compound and its derivatives, thereby accelerating research and development.

Future research directions integrating AI and ML include:

Quantitative Structure-Activity Relationship (QSAR) Models: Developing and refining QSAR models to predict the toxicity and biodegradability of a wide range of alkylbenzene sulfonates based on their molecular structure. nih.govresearchgate.net High-quality QSARs have been developed for predicting the acute toxicity of LAS with R² values ranging from 0.965 to 0.997. nih.gov

Predictive Environmental Fate Modeling: Using machine learning algorithms to build models that can predict the partitioning, transport, and transformation of Benzene, (dodecylsulfonyl)- in different environmental compartments under various conditions. mdpi.comresearchgate.netnih.gov

De Novo Design of Surfactants: Employing generative AI models to design novel surfactant molecules with improved performance and enhanced biodegradability, starting from the basic structure of Benzene, (dodecylsulfonyl)-.

Table 4: Applications of AI and Machine Learning in Benzene, (dodecylsulfonyl)- Research

ApplicationAI/ML TechniquePredicted ParameterPotential Impact
Ecotoxicity PredictionQSAR, Neural NetworksAquatic toxicity (EC50, LC50). nih.govresearchgate.netReduced reliance on animal testing, faster risk assessment.
Environmental BehaviorDecision Trees, Support Vector MachinesSoil sorption coefficient (Koc), biodegradation rate. mdpi.comresearchgate.netMore accurate environmental exposure models.
Material FormulationGenetic Algorithms, Reinforcement LearningCritical Micelle Concentration (CMC), emulsification efficiency. scienomics.comAccelerated development of high-performance formulations.

Q & A

Q. What are the standard methodologies for synthesizing Benzene, (dodecylsulfonyl)-, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves sulfonation of dodecylbenzene using concentrated sulfuric acid or chlorosulfonic acid under controlled temperature (40–60°C). Post-reaction, neutralization with alkali (e.g., NaOH) yields the sulfonate salt. Purification is achieved via recrystallization from ethanol/water mixtures or column chromatography using silica gel. Purity validation requires gas chromatography-mass spectrometry (GC-MS) for volatile impurities and nuclear magnetic resonance (NMR) (¹H/¹³C) to confirm structural integrity . For large-scale synthesis, fractional distillation under reduced pressure (10–15 mmHg) is recommended to avoid decomposition .

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be employed to characterize Benzene, (dodecylsulfonyl)-?

  • Methodological Answer :
  • NMR : The aromatic protons in the benzene ring appear as a singlet at δ 7.3–7.6 ppm (¹H NMR), while the dodecyl chain shows multiplet peaks at δ 0.8–1.5 ppm. ¹³C NMR confirms sulfonyl group attachment via a deshielded carbon at δ 125–130 ppm .
  • IR : Strong absorption bands at 1170–1190 cm⁻¹ (asymmetric S=O stretch) and 1040–1060 cm⁻¹ (symmetric S=O stretch) are diagnostic .
  • Mass Spectrometry : Electron ionization (EI-MS) typically generates a molecular ion peak at m/z 326 (M⁺) with fragmentation patterns indicating loss of the dodecyl chain (e.g., m/z 141 for the benzenesulfonyl ion) .

Q. What safety protocols are critical when handling Benzene, (dodecylsulfonyl)- in laboratory settings?

  • Methodological Answer :
  • Use fume hoods and personal protective equipment (PPE: nitrile gloves, lab coat, goggles) to prevent dermal/ocular exposure.
  • Avoid inhalation by monitoring airborne concentrations with OSHA-compliant detectors (PEL: 1 ppm over 8 hours) .
  • Store in amber glass containers under inert gas (N₂/Ar) to prevent photodegradation and moisture absorption .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermochemical data (e.g., enthalpy of formation) for Benzene, (dodecylsulfonyl)-?

  • Methodological Answer : Discrepancies often arise from differences in experimental conditions (e.g., solvent polarity, temperature). To address this:
  • Cross-reference data from NIST Standard Reference Databases (e.g., ΔfH°gas = -245 ± 5 kJ/mol) .
  • Perform computational validation via density functional theory (DFT) using Gaussian 16 with B3LYP/6-311+G(d,p) basis sets to model gas-phase thermodynamics .
  • Compare experimental and theoretical values; deviations >5% suggest systematic errors (e.g., incomplete combustion in bomb calorimetry) .

Q. What strategies optimize catalytic efficiency in synthesizing derivatives of Benzene, (dodecylsulfonyl)- for applications like surfactants?

  • Methodological Answer :
  • Catalyst Selection : Use Lewis acids (e.g., AlCl₃) to enhance sulfonation regioselectivity, reducing byproducts like polysulfonated derivatives .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reaction kinetics by stabilizing transition states.
  • Kinetic Monitoring : In-situ FTIR tracks sulfonyl group incorporation; reaction halts at >90% conversion to avoid side reactions .

Q. How can environmental persistence and degradation pathways of Benzene, (dodecylsulfonyl)- be evaluated?

  • Methodological Answer :
  • Biodegradation Studies : Use OECD 301F (manometric respirometry) with activated sludge to measure half-life (t₁/₂) under aerobic conditions .
  • Photolysis : Expose to UV-C (254 nm) in aqueous solutions; analyze degradation products via LC-QTOF-MS to identify intermediates (e.g., sulfonic acids) .
  • Computational Models : Apply EPI Suite’s BIOWIN v4.10 to predict biodegradability scores; scores <2.5 indicate recalcitrance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.